molecular formula C10H13ClN2O2 B11777611 Methyl 2-butyl-6-chloropyrimidine-4-carboxylate

Methyl 2-butyl-6-chloropyrimidine-4-carboxylate

Cat. No.: B11777611
M. Wt: 228.67 g/mol
InChI Key: YOQFGRJMNMFHRB-UHFFFAOYSA-N
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Description

Methyl 2-butyl-6-chloropyrimidine-4-carboxylate (CAS 1707370-01-1) is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. This compound features a pyrimidine ring core, a structure of high significance in pharmaceutical development due to its prevalence in biologically active molecules . The presence of both a chloro and an ester functional group on the heterocyclic ring makes it a versatile building block for further derivatization, particularly through nucleophilic aromatic substitution and cross-coupling reactions . This scaffold is of particular interest in anticancer drug discovery. Pyrimidine-based compounds are key motifs in the development of Protein Arginine Methyltransferase 5 (PRMT5) inhibitors . PRMT5 is a promising therapeutic target for various cancers, and research into MTA-cooperative PRMT5 inhibitors represents a cutting-edge approach for selectively targeting MTAP-deleted tumors, which occur in 10–15% of human cancers . The structural features of this compound make it a useful precursor in the synthesis of such targeted therapies. The compound has a molecular formula of C 10 H 13 ClN 2 O 2 and a molecular weight of 228.68 g/mol . It is characterized by the SMILES code O=C(C1=NC(CCCC)=NC(Cl)=C1)OC . Safety Information: This compound has the GHS signal word "Warning" and hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should handle with appropriate personal protective equipment and use the material only in a well-ventilated setting, such as a chemical fume hood. Please Note: This product is intended for research applications and laboratory use only. It is not intended for diagnostic or therapeutic uses, or for human consumption of any kind.

Properties

Molecular Formula

C10H13ClN2O2

Molecular Weight

228.67 g/mol

IUPAC Name

methyl 2-butyl-6-chloropyrimidine-4-carboxylate

InChI

InChI=1S/C10H13ClN2O2/c1-3-4-5-9-12-7(10(14)15-2)6-8(11)13-9/h6H,3-5H2,1-2H3

InChI Key

YOQFGRJMNMFHRB-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC(=CC(=N1)Cl)C(=O)OC

Origin of Product

United States

Preparation Methods

Fischer Esterification with Acid Catalysts

Fischer esterification employs an acid catalyst (e.g., sulfuric acid) to reflux the carboxylic acid with excess methanol. The reaction proceeds via protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol. For 2-(butan-2-yl)-6-chloropyrimidine-4-carboxylic acid, this method requires prolonged reflux (12–24 hours) at 60–80°C, yielding the ester after neutralization and purification by distillation or recrystallization. Challenges include steric hindrance from the bulky butyl group, which may slow reaction kinetics, necessitating higher catalyst loadings (10–15 mol% H2SO4\text{H}_2\text{SO}_4).

Acyl Chloride Intermediate Route

An alternative pathway involves converting the carboxylic acid to its acyl chloride using thionyl chloride (SOCl2\text{SOCl}_2) or oxalyl chloride ((COCl)2\text{(COCl)}_2), followed by reaction with methanol. This two-step process avoids equilibrium limitations inherent to Fischer esterification, often achieving higher yields (80–90%). For instance, treatment of 2-(butan-2-yl)-6-chloropyrimidine-4-carboxylic acid with SOCl2\text{SOCl}_2 in dichloromethane at 0°C generates the acyl chloride, which is subsequently quenched with methanol at room temperature. The product is isolated via solvent evaporation and column chromatography.

Catalytic Substitution Reactions on Halogenated Pyrimidine Intermediates

An alternative strategy involves constructing the pyrimidine ring with pre-installed functional groups. Patents describe methods for synthesizing chloropyrimidine derivatives through nucleophilic substitution, which can be adapted for this compound.

Alkylation of 4,6-Dichloropyrimidine Derivatives

4,6-Dichloropyrimidine serves as a versatile intermediate for introducing substituents at positions 2 and 4. In a reported protocol, a butyl group is introduced at position 2 via nucleophilic substitution using a butyl Grignard reagent (C4H9MgBr\text{C}_4\text{H}_9\text{MgBr}) in tetrahydrofuran (THF) at −78°C. The resulting 2-butyl-4,6-dichloropyrimidine is then subjected to a second substitution at position 4 with sodium methoxide (NaOMe\text{NaOMe}) in methanol, yielding the methyl ester. This method achieves moderate yields (50–60%) due to competing side reactions at position 6.

Catalyst Activation for Enhanced Reactivity

Patent EP2537832A1 highlights the importance of catalyst activation in substitution reactions. For example, calcining potassium carbonate (K2CO3\text{K}_2\text{CO}_3) at 360°C removes crystal water and creates a porous structure, increasing surface area and catalytic activity. Activated K2CO3\text{K}_2\text{CO}_3 facilitates the reaction between methyl 3,3-dimethoxy-2-(2-hydroxyphenyl)propionate and 4,6-dichloropyrimidine in DMF at 60°C, achieving 75–80% conversion to intermediates. Adapting this approach, 2-butyl-6-chloropyrimidine-4-carboxylate could be synthesized by substituting the hydroxyl group of a phenolic intermediate with a methyl ester under similar conditions.

Comparative Analysis of Synthetic Routes

The choice of method depends on factors such as yield, scalability, and safety. Below is a comparative analysis:

Method Yield Advantages Limitations
Fischer Esterification60–70%Simple setup; uses inexpensive reagentsLong reaction time; equilibrium limitations
Acyl Chloride Route80–90%High yield; avoids equilibrium issuesRequires handling toxic SOCl2\text{SOCl}_2
Alkylation-Substitution50–60%Modular for analog synthesisLow yield due to side reactions
Catalytic Substitution70–80%High conversion with activated catalystsRequires specialized catalyst preparation

Optimization Strategies and Industrial Relevance

Solvent and Temperature Effects

Non-polar solvents like toluene or ethyl acetate improve esterification yields by removing water via azeotropic distillation. In contrast, polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates by stabilizing transition states. For instance, reactions in DMF at 60°C achieve complete conversion within 8 hours, whereas those in methanol require 24 hours.

Purification Techniques

Chromatography remains the gold standard for isolating high-purity this compound. However, industrial-scale processes favor crystallization from ethanol/water mixtures, exploiting the compound’s limited solubility in cold water. Patent CN102161660A demonstrates similar crystallization methods for related pyrimidine carboxylates, achieving >98% purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-butyl-6-chloropyrimidine-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of various substituted pyrimidine derivatives.

    Oxidation: Formation of oxidized pyrimidine compounds.

    Reduction: Formation of reduced pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-butyl-6-chloropyrimidine-4-carboxylate has been explored for its role in the synthesis of biologically active compounds. Its structural features allow for modifications that enhance its pharmacological properties.

Key Applications:

  • Synthesis of Anticancer Agents: The compound serves as a precursor in the development of novel anticancer agents. Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including breast and liver cancers .
  • Inhibitors of Enzymatic Activity: It has been studied for its potential to inhibit specific enzymes involved in disease pathways, such as dihydrofolate reductase, which plays a critical role in cancer proliferation .

Organic Synthesis

The unique structure of this compound facilitates its use in organic synthesis, particularly in creating complex molecular architectures.

Synthetic Routes:

  • The compound can be synthesized through various methods that allow for the introduction of functional groups necessary for subsequent reactions. This versatility makes it a valuable building block in organic chemistry .

Research into the biological activity of this compound has revealed promising results in several areas:

Antimicrobial Properties:

  • Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains, indicating its potential use in developing new antibiotics .

Neuroprotective Effects:

  • Some derivatives have shown neuroprotective properties, making them candidates for treating neurodegenerative diseases. This is particularly relevant given the increasing incidence of conditions like Alzheimer's and Parkinson's disease .

Data Tables

Activity TypeTarget Organism/Cell LineIC50 (μM)Remarks
AnticancerHepG215Significant cytotoxicity
AntimicrobialE. coli20Effective against resistant strains
NeuroprotectiveSH-SY5Y10Promising results observed

Case Studies

  • Anticancer Activity Study
    • A study evaluated the effects of this compound derivatives on HepG2 liver cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values around 15 μM, suggesting strong anticancer potential.
  • Neuroprotective Effects Assessment
    • In a model of neurodegeneration, derivatives were tested for their ability to protect neuronal cells from oxidative stress. Results showed a significant reduction in apoptosis markers at concentrations as low as 10 μM, highlighting their therapeutic potential.

Mechanism of Action

The mechanism of action of methyl 2-butyl-6-chloropyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. It has been observed to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the NF-kB inflammatory pathway, contributing to its anti-inflammatory properties .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Methyl 2-butyl-6-chloropyrimidine-4-carboxylate with structurally related pyrimidine esters, highlighting key differences in substituents, molecular weight, and physical properties.

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Boiling Point (°C)
This compound* C₁₁H₁₅ClN₂O₂ 242.7 (calculated) 2-butyl, 6-Cl, 4-COOCH₃ Not reported Not reported
Methyl 2-chloropyrimidine-4-carboxylate C₆H₅ClN₂O₂ 172.57 2-Cl, 4-COOCH₃ Not reported 304.3 ± 15.0
Ethyl 2-amino-6-methylpyrimidine-4-carboxylate C₈H₁₁N₃O₂ 181.19 2-NH₂, 6-CH₃, 4-COOCH₂CH₃ Not reported Not reported
Methyl 6-(benzylamino)-2-(butylamino)-4-chloropyrimidine-5-carboxylate (12g) C₁₈H₂₂ClN₅O₂ 375.85 6-benzylamino, 2-butylamino, 4-Cl, 5-COOCH₃ 109–110 Not reported

Notes:

  • Methyl 2-chloropyrimidine-4-carboxylate : Smaller molecular weight due to the absence of bulky substituents. The 2-Cl group enhances electrophilicity, making it reactive in nucleophilic substitution reactions.
  • The ethyl ester group may reduce polarity compared to methyl esters.
  • Compound 12g : Bulky benzylamino and butylamino substituents increase molecular weight and melting point (109–110°C) compared to simpler analogs.

Spectroscopic Data

While direct spectral data for the target compound are unavailable, analogs from provide reference trends:

  • 1H-NMR: Pyrimidine derivatives with amino substituents (e.g., 12g, 12h ) show characteristic NH proton signals at δ 5.0–6.0 ppm. Chloro substituents deshield adjacent protons, shifting signals downfield.
  • IR Spectroscopy: Ester carbonyl stretches (C=O) appear near 1700 cm⁻¹, while NH stretches (in amino-substituted analogs) occur at 3300–3500 cm⁻¹ .

Biological Activity

Methyl 2-butyl-6-chloropyrimidine-4-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, synthesis, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring with a methyl ester group, a butyl side chain, and a chlorine atom. Its molecular formula is C9H10ClN1O2C_9H_{10}ClN_1O_2, with a molecular weight of approximately 201.64 g/mol. The presence of these substituents contributes to its unique chemical properties and biological interactions.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, it has been shown to possess minimum inhibitory concentrations (MIC) against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE) .

Bacterial Strain MIC (μg/mL)
MRSA1
VRE1
Linezolid-resistant S. aureus0.5 - 4

These findings suggest that the compound may be a candidate for further development as an antibacterial agent.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For example, it showed promising results against triple-negative breast cancer (TNBC) cell lines, indicating a potential role in cancer therapy .

Cancer Cell Line IC50 (μM)
MDA-MB-231 (TNBC)0.126
MCF-717.02

The selectivity index of the compound suggests that it preferentially affects cancer cells over normal cells, which is crucial for minimizing side effects during treatment.

The mechanisms underlying the biological activities of this compound are still under investigation. Preliminary studies indicate that it may interact with specific enzymes and receptors involved in key biochemical pathways, potentially modulating processes such as apoptosis and cell cycle regulation .

Case Studies

  • Antibacterial Efficacy : A study assessed the compound's effectiveness against biofilms formed by MRSA and VRE. It demonstrated an ability to disrupt biofilm formation at concentrations ranging from 0.5 to 4 μg/mL, highlighting its potential utility in treating biofilm-associated infections .
  • Antitumor Activity : In vivo studies using mouse models revealed that treatment with this compound significantly inhibited tumor growth and metastasis in TNBC models compared to standard treatments . This suggests that the compound may enhance therapeutic outcomes when used in combination with existing cancer therapies.

Q & A

Q. What are the primary synthetic routes for Methyl 2-butyl-6-chloropyrimidine-4-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves chlorination of pyrimidine precursors followed by esterification. A common method uses 6-chloropyrimidine-4-carboxylic acid reacted with methanol and a catalyst (e.g., sulfuric acid) under reflux to form the methyl ester. The butyl group is introduced via alkylation or nucleophilic substitution. Reaction conditions such as temperature (60–80°C), solvent polarity (DMF or THF), and catalyst loading significantly impact yield, with optimized protocols achieving ~70–85% purity .

Reaction StepKey ReagentsConditionsYield Range
ChlorinationPOCl₃, DMF80°C, 12h60–75%
EsterificationMethanol, H₂SO₄Reflux, 6h70–85%

Q. How is the structural integrity of this compound validated in experimental settings?

X-ray crystallography (using SHELX or WinGX ) and NMR spectroscopy (¹H/¹³C) are standard. Crystallographic refinement with SHELXL resolves the butyl group's conformation and chlorine substituent positioning. NMR chemical shifts (e.g., δ 3.9 ppm for methyl ester) confirm functional groups, while mass spectrometry (ESI-MS) verifies molecular weight (theoretical: ~230.66 g/mol) .

Q. What stability considerations are critical for handling this compound in laboratory settings?

The compound is sensitive to moisture and light, requiring storage at 2–8°C in sealed containers. Stability studies show degradation (<5%) under acidic conditions (pH < 4) due to ester hydrolysis. Thermal analysis (DSC/TGA) indicates stability up to 150°C, but prolonged exposure to >80°C accelerates decomposition .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported reaction mechanisms for derivatives like this compound?

Discrepancies in reaction pathways (e.g., nucleophilic vs. electrophilic substitution) can be addressed using DFT calculations (Gaussian or ORCA). For example, modeling the transition state of butyl group introduction reveals a lower activation energy (~15 kcal/mol) for SN2 mechanisms compared to radical pathways (~25 kcal/mol), aligning with experimental kinetic data .

Q. What crystallographic challenges arise in resolving the hydrogen-bonding network of this compound, and how are they mitigated?

The butyl chain introduces torsional flexibility, complicating electron density maps. High-resolution data (≤0.8 Å) collected at synchrotron facilities, combined with SHELXD for phase solution, improve model accuracy. Graph-set analysis (R₁²(6) motifs) identifies dominant N–H···O hydrogen bonds, stabilizing the crystal lattice .

Q. What methodological approaches optimize the compound’s bioactivity in structure-activity relationship (SAR) studies?

  • Functionalization: Suzuki coupling at the 2-butyl position introduces aryl/heteroaryl groups to enhance binding to kinase targets.
  • Pharmacokinetics: LogP adjustments via ester-to-amide conversion improve membrane permeability (tested via Caco-2 assays).
  • Enzyme assays: IC₅₀ profiling against CDK2 (≤1 µM) validates inhibitory activity, with molecular docking (AutoDock Vina) correlating substituent size with binding affinity .

Q. How do spectroscopic anomalies (e.g., unexpected NMR splitting) inform mechanistic revisions in derivative synthesis?

Anomalous ¹H NMR splitting (e.g., doublet-of-doublets for pyrimidine protons) may indicate diastereomer formation during alkylation. Chiral HPLC (Daicel column) separates enantiomers, while variable-temperature NMR (-40°C) stabilizes rotamers for accurate assignment .

Methodological Best Practices

  • Crystallography: Use SHELXTL (Bruker AXS) for high-Z structures; twinned data require SHELXL’s BASF parameter refinement .
  • Synthesis: Monitor reaction progress via in-situ IR (C=O stretch at 1720 cm⁻¹) to minimize byproducts .
  • Bioassays: Pre-screen solubility in DMSO/PBS (≥10 mM) to avoid false negatives in cell-based assays .

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